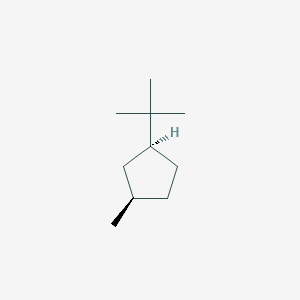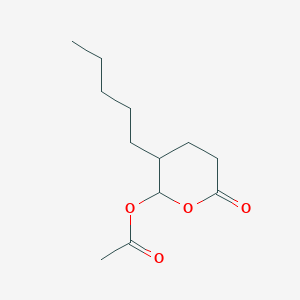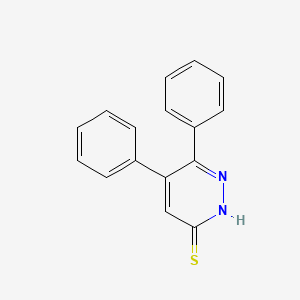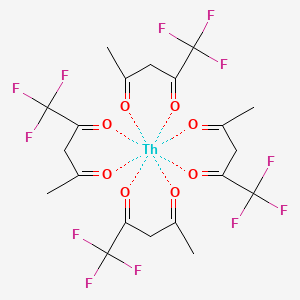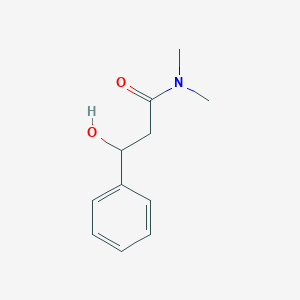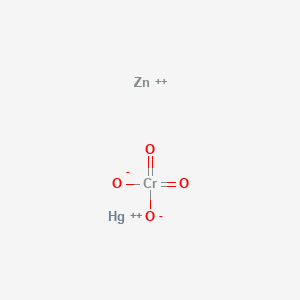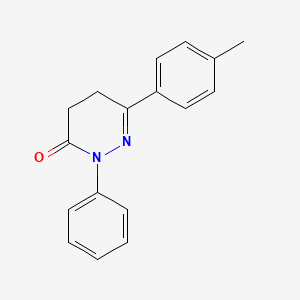
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a 4-methylphenyl group at the 6-position and a phenyl group at the 2-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone N-oxides, while reduction can produce dihydropyridazinones. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Pyridazinone derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone
- 4,5-Dihydro-6-(4-chlorophenyl)-3(2H)-pyridazinone
- 4,5-Dihydro-6-(4-methoxyphenyl)-3(2H)-pyridazinone
Uniqueness
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a 4-methylphenyl and a phenyl group on the pyridazinone ring can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
24734-45-0 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC 名称 |
6-(4-methylphenyl)-2-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C17H16N2O/c1-13-7-9-14(10-8-13)16-11-12-17(20)19(18-16)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI 键 |
PUXYJPHAUBLUAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


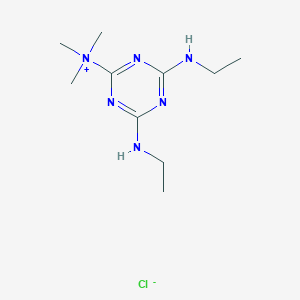
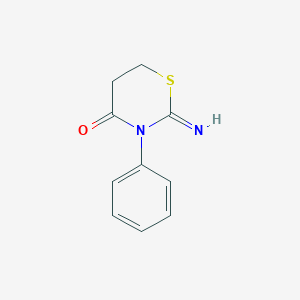
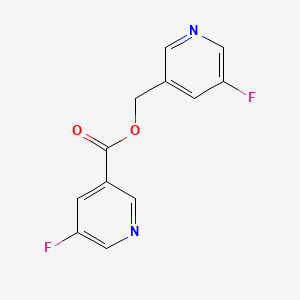

![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
